5-({[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}METHYL)-3-FUROIC ACID
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Overview
Description
5-({[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}METHYL)-3-FUROIC ACID is a complex organic compound that features a furan ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of the furan ring imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}METHYL)-3-FUROIC ACID typically involves the reaction of 2,5-dimethyl-3-furoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-({[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}METHYL)-3-FUROIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan carboxylic acids, while reduction can produce furan alcohols.
Scientific Research Applications
5-({[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}METHYL)-3-FUROIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action for 5-({[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}METHYL)-3-FUROIC ACID involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-furoic acid: A precursor in the synthesis of the target compound.
Furan-2-carboxylic acid: Shares the furan ring structure but lacks the dimethyl and amide functionalities.
5-Hydroxymethylfurfural: Another furan derivative with different functional groups and applications.
Uniqueness
5-({[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}METHYL)-3-FUROIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-7-3-11(8(2)19-7)12(15)14-5-10-4-9(6-18-10)13(16)17/h3-4,6H,5H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBZGIMQLXCMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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